1-(4-chlorobutyl)-1H-indole-2,3-dione
Description
1-(4-Chlorobutyl)-1H-indole-2,3-dione is a synthetic derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a dual ketone functionality at positions 2 and 3 of the indole scaffold. The compound features a 4-chlorobutyl substituent at the 1-position of the indole ring, which introduces steric bulk and lipophilicity.
Properties
CAS No. |
83502-69-6 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68g/mol |
IUPAC Name |
1-(4-chlorobutyl)indole-2,3-dione |
InChI |
InChI=1S/C12H12ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
SKPAHLIBGXSNHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Variations in Substituents
- 1-(4-Chlorobenzyl)-1H-indole-2,3-dione (CAS 26960-66-7): This derivative replaces the 4-chlorobutyl chain with a 4-chlorobenzyl group.
- 1-(2-Bromoethyl)-1H-indole-2,3-dione (CAS 4290-78-2) : The shorter bromoethyl chain reduces steric hindrance compared to the chlorobutyl group, but the bromine atom introduces stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Functional Group Modifications
- Thiosemicarbazone Derivatives (I-TSC, I-MTSC, I-DMTSC) : Substitution at the 3-position with thiosemicarbazone groups (e.g., 3-(N-methylthiosemicarbazone)) introduces chelating properties, enabling metal-binding activity. This contrasts with the diketone functionality of 1-(4-chlorobutyl)-1H-indole-2,3-dione, which is more reactive in cycloaddition or condensation reactions .
- 5-Fluoro/Trifluoromethoxy Derivatives : Substitution at the 5-position of the indole ring (e.g., 5-fluoro or trifluoromethoxy groups) enhances electronegativity, influencing HOMO-LUMO gaps and chemical reactivity. For example, 5-fluoro derivatives exhibit lower energy gaps (1.5–2.0 eV) compared to unsubstituted isatin analogs, increasing their electrophilicity .
Antiprotozoal and Cytotoxic Activity
- Bis-{5-methyl-1-(1-ethyl-but-2-ynyl)-1H-indole-2,3-dione} piperazine (5d): This dimeric compound demonstrated moderate activity against T. foetus (IC₅₀ = 12 µM) and low cytotoxicity in PC-3 cells. The ethynyl group may enhance membrane permeability, but the dimeric structure could limit bioavailability compared to monomeric 1-(4-chlorobutyl) derivatives .
- 1-Methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazones: These compounds showed nanomolar IC₅₀ values (70–90 nM) for IL-1R inhibition, attributed to the trifluoromethoxy group’s electron-withdrawing effects and thiosemicarbazone’s metal-binding capacity. The 4-chlorobutyl derivative’s activity would depend on its ability to mimic these electronic and steric features .
Enzyme Inhibition
- Isatin-Thiosemicarbazones: Derivatives like I-MTSC act as α-glucosidase inhibitors (IC₅₀ = 3.2 µM), leveraging the thiosemicarbazone moiety’s hydrogen-bonding capacity. The 4-chlorobutyl group’s lack of hydrogen-bond donors may reduce efficacy in such targets but could improve selectivity for other enzymes .
Physicochemical and Computational Data
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